3,3,3-Tris(4-chlorophenyl)propionic acid
Overview
Description
3,3,3-Tris(4-chlorophenyl)propionic acid is a compound that is structurally related to various chlorinated aromatic compounds, which are often synthesized for their potential applications in organic chemistry, materials science, and as active ingredients in herbicides. While the provided papers do not directly discuss 3,3,3-Tris(4-chlorophenyl)propionic acid, they do provide insights into similar compounds and their properties, synthesis, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can involve multiple steps, including condensation, chlorination, and esterification reactions. For example, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate is synthesized through such a multi-step process . Similarly, benzene-1,3,5-triyltris((4-chlorophenyl)methanone) is prepared by a condensation reaction in glacial acetic acid . These methods could potentially be adapted for the synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized using spectroscopic techniques such as infrared, NMR, and X-ray diffraction. For instance, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction and DFT calculations . Similarly, the structure of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) was elucidated using X-ray crystallography and supported by various spectroscopic methods . These techniques could be employed to analyze the molecular structure of 3,3,3-Tris(4-chlorophenyl)propionic acid.
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in a variety of chemical reactions. For example, tris(pentafluorophenyl)borane is used as a catalyst or reagent in reactions such as hydrometallation, alkylations, and aldol-type reactions . The reagent 3,3,3-Trichloropropyl-1-triphenylphosphorane reacts with aldehydes to give trichloromethylated olefins . These examples suggest that 3,3,3-Tris(4-chlorophenyl)propionic acid may also be reactive towards certain functional groups and could be used in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds can be influenced by the presence of chlorine atoms and the overall molecular structure. For instance, the vibrational spectroscopic study of (2,4,5-Trichlorophenoxy) Acetic acid provides insights into the impact of chlorine atoms on the vibrational patterns of the molecule . The quantitative determination of chlorphenprop-methyl, a methyl ester of a chlorinated propionic acid, by gas chromatography highlights the importance of analytical methods in assessing the purity and composition of such compounds . These studies can guide the analysis of the physical and chemical properties of 3,3,3-Tris(4-chlorophenyl)propionic acid.
Scientific Research Applications
Environmental Contaminant Analysis
3,3,3-Tris(4-chlorophenyl)propionic acid and its derivatives have been identified as environmental contaminants. Research by Buser (1995) in "Environmental Science & Technology" highlights that compounds such as Tris(4-chlorophenyl)methane, closely related to 3,3,3-Tris(4-chlorophenyl)propionic acid, are found globally in environmental biological samples, including in aquatic species and human milk. This research emphasizes theimportance of monitoring and understanding the environmental impact of such compounds (Buser, 1995).
Chemical Synthesis and Structure Analysis
Kumarasinghe, Hruby, and Nichol (2009) in "Acta Crystallographica Section C" studied the synthesis of a compound closely related to 3,3,3-Tris(4-chlorophenyl)propionic acid. Their work involves the structural determination of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).
Propionic Acid Extraction Studies
A study by Keshav, Wasewar, Chand, and Uslu (2009) in "Fluid Phase Equilibria" focuses on the extraction of propionic acid, a carboxylic acid similar to 3,3,3-Tris(4-chlorophenyl)propionic acid. This research is relevant for the recovery of propionic acid from waste streams and fermentation broth, demonstrating the broader applications of carboxylic acids in industrial processes (Keshav, Wasewar, Chand, & Uslu, 2009).
Applications in Coatings and Crosslinkers
Roesler and Danielmeier (2004) in "Progress in Organic Coatings" provide an overview of tris-3-(1-aziridino)propionate chemistry, which is structurally related to 3,3,3-Tris(4-chlorophenyl)propionic acid. These compounds are significant in the development of crosslinkers used in adhesives, coatings, and other formulated products, highlighting the chemical's versatility in various industrial applications (Roesler & Danielmeier, 2004).
Antibacterial and Antioxidant Properties
Research by Arutyunyan et al. (2012) explores the synthesis of compounds structurally related to 3,3,3-Tris(4-chlorophenyl)propionic acid, examining their antibacterial and antioxidant properties. This study indicates the potential for these compounds in pharmaceutical applications, especially in developing treatments with antibacterial efficacy (Arutyunyan et al., 2012).
Chemical Reactions and Compound Formation
The study of the oxidative addition reaction of tris(2-methoxy-5-chlorinephenyl)antimony with trifluoropropionic acid, conducted by Khaybullina (2021), sheds light on the reactions and formation of compounds similar to 3,3,3-Tris(4-chlorophenyl)propionic acid. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various reactions (Khaybullina, 2021).
Safety And Hazards
properties
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVWYJOCNGZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176065 | |
Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Tris(4-chlorophenyl)propionic acid | |
CAS RN |
2168-06-1 | |
Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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